molecular formula C12H11FN2O2 B1474790 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1978550-64-9

1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde

Cat. No. B1474790
CAS RN: 1978550-64-9
M. Wt: 234.23 g/mol
InChI Key: FQBHJJSPIYPVKZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, etc. For “1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde”, these specific properties are not available in the sources I found .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized and characterized for various scientific purposes. For instance, derivatives of N-heterocyclic carbene-silver complexes have been synthesized for studies in cytotoxicity and antibacterial activities. Such compounds are prepared from reactions involving 1H-imidazole with specific bromides, leading to NHC-silver complexes that show significant antibacterial activity against Gram-negative and Gram-positive bacteria and exhibit cytotoxicity against certain cell lines (Patil et al., 2010).

Molecular Docking and Antileukemic Activity

Molecular docking studies and preliminary antileukemic activities of 4-methoxybenzyl derivatives bearing imidazo[2,1-b][1,3,4]thiadiazole have been explored. Certain compounds in this series showed potent cytotoxic effects against leukemia cells, with mechanisms indicative of apoptosis induction. These findings underscore the potential therapeutic applications of such derivatives (Choodamani et al., 2020).

Antimicrobial Activity

Compounds bearing the 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde structure have shown potential antimicrobial activity. A series of novel imidazole bearing isoxazole derivatives demonstrated significant antimicrobial effects, indicating the relevance of these structures in developing new antimicrobial agents (Maheta et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards for “1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde” are not available in the sources I found .

Future Directions

The future directions for a compound refer to potential applications or research areas. The specific future directions for “1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde” are not available in the sources I found .

properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBHJJSPIYPVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(N=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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